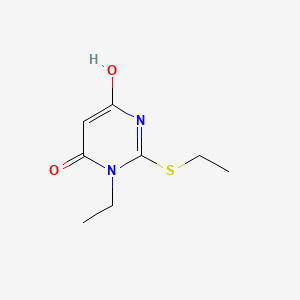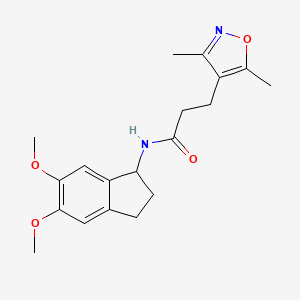
3-Ethyl-2-(ethylthio)-6-hydroxypyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-2-(ethylsulfanyl)-6-hydroxypyrimidin-4(1H)-one is a heterocyclic compound with a pyrimidine ring structure
準備方法
The synthesis of 3-Ethyl-2-(ethylthio)-6-hydroxypyrimidin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethylamine, ethyl mercaptan, and a pyrimidine derivative.
Reaction Conditions: The reaction conditions often include the use of a solvent such as ethanol or methanol, and a catalyst like hydrochloric acid or sulfuric acid to facilitate the reaction.
Synthetic Route:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a pure compound.
Industrial production methods for this compound may involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures.
化学反応の分析
1-Ethyl-2-(ethylsulfanyl)-6-hydroxypyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced sulfur-containing derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfanyl group can be replaced by other nucleophiles such as amines or halides.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the ethylsulfanyl group and the formation of hydroxyl derivatives.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Ethyl-2-(ethylsulfanyl)-6-hydroxypyrimidin-4(1H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a biochemical probe.
Industrial Applications: It is utilized in the development of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 3-Ethyl-2-(ethylthio)-6-hydroxypyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific active sites on enzymes, inhibiting their activity, or modulating receptor functions. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are crucial for its biological activity.
類似化合物との比較
1-Ethyl-2-(ethylsulfanyl)-6-hydroxypyrimidin-4(1H)-one can be compared with other similar compounds, such as:
2-Mercaptopyrimidine: This compound has a similar sulfur-containing group but lacks the ethyl substitution, resulting in different chemical properties and reactivity.
6-Hydroxypyrimidine: This compound has a hydroxyl group at the same position but lacks the ethylsulfanyl group, leading to different biological activities and applications.
Ethylpyrimidine: This compound has an ethyl group on the pyrimidine ring but lacks the hydroxyl and ethylsulfanyl groups, resulting in distinct chemical behavior.
The uniqueness of 3-Ethyl-2-(ethylthio)-6-hydroxypyrimidin-4(3H)-one lies in its combination of functional groups, which confer specific chemical and biological properties that are not observed in the similar compounds listed above.
特性
分子式 |
C8H12N2O2S |
|---|---|
分子量 |
200.26g/mol |
IUPAC名 |
3-ethyl-2-ethylsulfanyl-6-hydroxypyrimidin-4-one |
InChI |
InChI=1S/C8H12N2O2S/c1-3-10-7(12)5-6(11)9-8(10)13-4-2/h5,11H,3-4H2,1-2H3 |
InChIキー |
QYNKHRCAOFWUIO-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)C=C(N=C1SCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[1-(1H-pyrrol-1-ylmethyl)cyclohexyl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B1188329.png)

![3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B1188331.png)
